1H-benzimidazol-1-amine

Catalog No.
S664788
CAS No.
6299-92-9
M.F
C7H7N3
M. Wt
133.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-benzimidazol-1-amine

CAS Number

6299-92-9

Product Name

1H-benzimidazol-1-amine

IUPAC Name

benzimidazol-1-amine

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C7H7N3/c8-10-5-9-6-3-1-2-4-7(6)10/h1-5H,8H2

InChI Key

HXYXDTAROKJMBO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CN2N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2N
  • Proteomics Research

    1H-Benzimidazol-1-amine is available from commercial suppliers like Santa Cruz Biotechnology as a biochemical for proteomics research. Proteomics is the study of proteins within a cell, organism, or tissue. The specific use of 1H-Benzimidazol-1-amine in this field is not yet fully elucidated in publicly available research.

  • Pharmaceutical Testing

    Companies like Biosynth offer 1H-Benzimidazol-1-amine as a reference standard for pharmaceutical testing . Reference standards are well-characterized materials used to calibrate instruments, identify unknown compounds, and ensure the quality and consistency of other chemicals. In this context, 1H-Benzimidazol-1-amine would likely be used to test the accuracy and reliability of analytical methods used in drug development.

1H-benzimidazol-1-amine is a derivative of benzimidazole, a bicyclic compound consisting of a fused benzene and imidazole ring. This compound features an amine group at the 1-position of the benzimidazole structure, which significantly influences its chemical reactivity and biological properties. The molecular formula for 1H-benzimidazol-1-amine is C7H8N2, and it has a molecular weight of approximately 132.15 g/mol. Its structure can be visualized as follows:

text
N / \ C C || || C---C \ / \ C N \ / C

This compound is recognized for its potential applications in pharmaceuticals, particularly in the development of antifungal agents and other therapeutic agents.

Due to the presence of both nitrogen atoms in the imidazole ring and the amine group. Key reactions include:

  • Acid-Base Reactions: The amine group can act as a base, neutralizing acids to form salts. This reaction is exothermic and results in the formation of stable ammonium salts .
  • Nucleophilic Substitution: The nitrogen atoms can engage in nucleophilic substitution reactions, particularly at the 1- and 3-positions of the imidazole ring .
  • Formation of Derivatives: It can react with various electrophiles to form substituted derivatives, enhancing its biological activity and allowing for structural modifications that can improve efficacy against specific targets.

1H-benzimidazol-1-amine exhibits notable biological activity, particularly as an antifungal agent. Studies have demonstrated its ability to inhibit fungal growth, making it a candidate for antifungal drug development . Additionally, derivatives of benzimidazole compounds have shown promise as inhibitors in various biological systems, including antiviral activities against retroviruses .

Several methods exist for synthesizing 1H-benzimidazol-1-amine:

  • One-Pot Multicomponent Reactions: This method involves combining aryl amines, aldehydes, and azides under catalytic conditions to yield benzimidazole derivatives efficiently .
  • Oxidative Cyclization: Using o-phenylenediamines as starting materials, this method employs oxidants to facilitate the cyclization process, yielding high yields of benzimidazole products .
  • Copper-Catalyzed Reactions: These reactions utilize copper catalysts to promote the formation of benzimidazoles from various substrates, demonstrating broad functional group tolerance .

The applications of 1H-benzimidazol-1-amine are diverse:

  • Pharmaceuticals: Its primary application is in drug development, particularly as an antifungal agent and potential antiviral compounds.
  • Material Science: Benzimidazole derivatives are investigated for their properties in organic electronics and photonic devices due to their unique electronic characteristics.
  • Agriculture: Some derivatives are explored for use as fungicides or plant growth regulators.

Interaction studies of 1H-benzimidazol-1-amine with biological targets have revealed its potential mechanisms of action. For example, docking studies indicate that certain derivatives can bind effectively within active sites of enzymes or receptors, enhancing their therapeutic efficacy against specific pathogens or diseases . The conformational flexibility provided by substituents on the benzimidazole ring plays a crucial role in these interactions.

Several compounds share structural similarities with 1H-benzimidazol-1-amine, including:

Compound NameStructure TypeNotable Properties
BenzimidazoleParent CompoundBasic structure; exhibits similar reactivity
2-Amino-benzimidazoleSubstituted BenzimidazoleEnhanced biological activity as an antifungal
5-Nitro-benzimidazoleNitro-substitutedIncreased potency against specific pathogens
BenzothiazoleRelated HeterocycleAntimicrobial properties; different heteroatom
QuinoxalineFused Aromatic SystemAntimicrobial and anticancer activities

Uniqueness: The presence of the amine group at the 1-position distinguishes 1H-benzimidazol-1-amine from other benzimidazole derivatives. This modification enhances its solubility and biological activity while allowing for further functionalization to optimize therapeutic effects.

The discovery of 1H-benzimidazol-1-amine is rooted in the broader exploration of benzimidazole chemistry, which began in the late 19th century. Benzimidazoles were first synthesized in 1872 by Hoebrecker through the condensation of o-phenylenediamine with formic acid. However, the specific derivative 1H-benzimidazol-1-amine emerged as a focus of interest in the mid-20th century, driven by advancements in heterocyclic synthesis. Early work by Murray and Dains in the 1930s demonstrated the utility of thiourea derivatives for synthesizing benzimidazole analogs, laying the groundwork for targeted modifications at the 1-position.

The compound’s synthesis was refined through methods such as the reaction of o-phenylenediamine with cyanamide or its derivatives. For example, the use of N-cyanodi(methylthio)imidocarbonate with o-phenylenediamine in the presence of triethylamine enabled efficient access to 2-aminobenzimidazoles. These developments highlighted the compound’s structural versatility and spurred its adoption as a precursor for more complex heterocycles.

Position within Heterocyclic Chemistry

1H-Benzimidazol-1-amine occupies a unique niche in heterocyclic chemistry due to its fused benzene-imidazole architecture. The imidazole ring contributes basicity (pKa ~5.6) and aromaticity, while the benzene ring enhances stability and planar rigidity. The amino group at the 1-position introduces nucleophilic reactivity, enabling participation in condensation, alkylation, and acylation reactions.

Key structural features include:

  • Tautomerism: The compound exhibits prototropic tautomerism, with equilibrium between 1H- and 3H- forms depending on substituents.
  • Electronic Polarization: The amino group donates electron density to the imidazole ring, enhancing reactivity at the 2-position for electrophilic substitution.
  • Coordination Chemistry: The lone pair on the amino nitrogen allows coordination with transition metals, facilitating applications in catalysis and materials science.

This dual aromatic system positions 1H-benzimidazol-1-amine as a foundational building block for synthesizing fused polycyclic compounds, such as pyrimido[1,2-a]benzimidazoles and triazino-benzimidazoles.

Significance in Benzimidazole Research

1H-Benzimidazol-1-amine has become indispensable in medicinal and materials chemistry due to its modular reactivity. Key contributions include:

Pharmaceutical Applications

  • CRF1 Receptor Antagonists: Derivatives like 4-chloro-2-(2,4-dichloro-6-methylphenoxy)-1-methyl-7-(pentan-3-yl)-1H-benzimidazole (compound 24d) exhibit potent CRF1 binding inhibition (IC50 = 4.1 nM), demonstrating utility in stress-related disorders.
  • PARP Inhibitors: Structural analogs, such as 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide, show nanomolar enzyme inhibition (Ki = 8 nM) and anticancer activity.

Synthetic Versatility

  • Heterocycle Construction: The amino group serves as a handle for constructing fused systems. For example, microwave-assisted cyclocondensation with β-keto esters yields pyrimido[1,2-a]benzimidazol-4-ones in 74–94% yields.
  • Oxidative Cyclizations: Reactions with performic acid or Oxone enable access to imidazo[4,5-f]benzimidazoles, which are explored for antimicrobial activity.

Material Science

  • Coordination Polymers: Metal complexes of 1H-benzimidazol-1-amine derivatives exhibit luminescent properties and potential in organic electronics.

Classical Synthetic Routes

Classical synthetic routes for benzimidazole derivatives have served as the foundation for developing methodologies to access 1H-benzimidazol-1-amine. The most established approaches rely on fundamental condensation reactions between orthophenylenediamine derivatives and appropriate carbonyl-containing reagents [1] [2] [3].

The Phillips-Ladenburg reaction remains one of the most widely employed classical methods, involving the condensation of ortho-phenylenediamine with carboxylic acids under strongly acidic conditions. When adapted for 1H-benzimidazol-1-amine synthesis, this approach typically requires temperatures of 250-300°C in the presence of concentrated hydrochloric acid for 5-6 hours, achieving yields in the range of 72-90% [3] [4]. However, the harsh reaction conditions and requirement for specialized handling of corrosive acids limit its practical applicability.

The Weidenhagen reaction, which utilizes the condensation of ortho-phenylenediamine with aldehydes or ketones, has been modified to access benzimidazole-1-amine derivatives. Traditional implementations of this method under acidic catalysis and reflux conditions typically yield 20-37% of the desired products, with the low yields attributed to competing side reactions and thermal decomposition [5] [4].

The Debus-Radziszewski reaction represents another classical approach, employing the reaction of ortho-phenylenediamine with formic acid derivatives under sulfuric acid catalysis at elevated temperatures. While this method proves particularly useful for synthesizing 2-alkylbenzimidazole derivatives, its application to 1H-benzimidazol-1-amine synthesis requires careful optimization of reaction parameters to prevent decomposition of the sensitive amino functionality [3] [6].

Oxidative cyclization methods constitute a significant classical approach, where ortho-cycloaminoanilines undergo cyclization in the presence of oxidizing agents such as hydrogen peroxide or Oxone under acidic conditions. These methods can achieve yields of 70-95% when properly optimized, making them among the more efficient classical protocols [1] [2].

Contemporary Synthetic Approaches

Contemporary synthetic methodologies have revolutionized the preparation of 1H-benzimidazol-1-amine through the development of more efficient, environmentally friendly, and scalable processes. These modern approaches address the limitations of classical methods while introducing innovative concepts from green chemistry and process intensification.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a transformative technology for benzimidazole preparation, offering significant advantages in terms of reaction time, yield, and energy efficiency. The application of microwave irradiation to 1H-benzimidazol-1-amine synthesis enables rapid heating and efficient energy transfer, resulting in dramatically reduced reaction times and improved product yields [7] [8] [9].

Optimal microwave-assisted synthesis conditions typically involve temperatures in the range of 80-120°C with reaction times reduced to 7-25 minutes, representing a substantial improvement over classical methods requiring hours of heating [7]. The use of erbium triflate as a catalyst in 1-10 mol% loading has proven particularly effective, enabling complete conversion of starting materials within this timeframe while maintaining high selectivity [7].

The methodology demonstrates excellent scalability, with successful implementation on scales up to 20 mmol of starting material. Power settings between 3-300 W provide optimal results, with careful optimization required to prevent overheating and product decomposition [7] [8]. Solvent-free conditions or the use of ethanol as a green solvent further enhance the environmental profile of these procedures.

Mechanistic studies reveal that microwave irradiation promotes the formation of reactive intermediates through enhanced molecular motion and selective heating effects. The rapid heating profile achieved through microwave irradiation minimizes side reactions and thermal decomposition pathways that commonly plague classical thermal methods [10] [9].

Solid-Phase Synthetic Strategies

Solid-phase synthesis strategies have gained prominence in benzimidazole chemistry due to their ability to facilitate parallel synthesis, simplify purification procedures, and enable combinatorial library generation. These approaches involve anchoring starting materials to solid supports, allowing for streamlined reaction sequences and efficient product isolation [11] [12] [13] [14].

The methodology typically begins with the attachment of appropriately functionalized ortho-phenylenediamine derivatives to polymer resins through reactive linkers. Subsequent reaction with aldehydes or other carbonyl partners occurs on the solid support, followed by oxidative cyclization using reagents such as DDQ or simple air oxidation [12] [13].

Cleavage from the resin using trifluoroacetic acid solutions provides the final benzimidazole products in purities ranging from 70-98% with overall yields of 54-93% [12] [14]. The method enables the introduction of diversity on the benzene ring of the benzimidazole system, making it particularly valuable for structure-activity relationship studies.

Advanced solid-phase protocols have been developed that eliminate the need for DDQ oxidation, instead relying on ambient air exposure overnight to achieve the required oxidative cyclocondensation. This modification significantly reduces costs and environmental impact while maintaining excellent product quality [12].

The solid-phase approach proves especially valuable for synthesizing benzimidazole libraries, where multiple substrates can be processed in parallel using split-pool combinatorial techniques. This capability has proven instrumental in drug discovery efforts targeting benzimidazole-based therapeutic agents [11] [14].

Green Chemistry Approaches

Green chemistry principles have increasingly influenced the development of sustainable synthetic routes to 1H-benzimidazol-1-amine, emphasizing the reduction of environmental impact while maintaining or improving synthetic efficiency. These approaches encompass solvent-free methodologies, water-based reactions, and the use of renewable catalysts [15] [16] [17] [18].

Solvent-free synthesis represents a particularly attractive green chemistry approach, utilizing ball milling techniques or direct mixing of reactants without organic solvents. These methods typically achieve yields of 85-95% while completely eliminating solvent waste [4] [15] [19]. The mechanochemical activation provided by ball milling often enhances reaction rates and selectivity compared to traditional solution-phase processes.

Water-based reaction systems offer another environmentally benign alternative, where reactions are conducted in aqueous medium under mild conditions. The use of water as the primary solvent eliminates the need for volatile organic compounds while often providing enhanced selectivity due to hydrophobic effects [15] [16]. Yields in the range of 78-92% are typically achievable with appropriate catalyst systems.

Ionic liquid catalysis has emerged as a powerful green chemistry tool, employing recyclable ionic liquid catalysts that can be recovered and reused multiple times without significant loss of activity. These systems achieve yields of 80-94% while providing excellent catalyst recyclability, typically maintaining activity for five or more reaction cycles [15] [16].

Deep eutectic solvents represent an innovative class of green solvents formed from the combination of hydrogen bond donors and acceptors. These biodegradable solvents provide excellent solubilizing properties for benzimidazole synthesis while maintaining low toxicity and environmental impact. Typical yields in the range of 82-90% can be achieved using optimized deep eutectic solvent systems [18].

Biocatalytic methods utilizing selective enzymes provide another avenue for green synthesis, offering exceptional selectivity and mild reaction conditions. While yields are typically somewhat lower (70-85%), the use of biodegradable catalysts and aqueous reaction media provides significant environmental advantages [18].

Regioselective Synthesis Methods

Regioselective synthesis methods are crucial for accessing specific isomers of 1H-benzimidazol-1-amine with predetermined substitution patterns. The development of strategies that provide complete control over regioisomer formation represents a major advancement in benzimidazole chemistry [20] [21] [22].

Cascade carbon-nitrogen bond formation strategies have emerged as a powerful approach for achieving complete regioselectivity. These methods employ palladium catalysts with tert-butyl BrettPhos ligands to promote selective oxidative addition and subsequent coupling reactions. The methodology provides 100% regioselectivity while achieving yields of 75-85% [20].

The key innovation lies in the use of bifunctional electrophiles containing both triflate and mesylate leaving groups with different reactivities toward oxidative addition. By controlling the catalyst system and reaction conditions, either regioisomer can be selectively accessed from the same starting material, providing unprecedented flexibility in synthetic planning [20].

Directed metallation strategies utilize organolithium reagents such as n-butyllithium or TMPMgCl to achieve selective metalation at specific positions on aromatic rings. These methods typically provide 95-98% regioselectivity with yields of 80-90%, making them highly valuable for complex molecule synthesis [20] [22].

Template-directed synthesis employs molecular templates to control the orientation and positioning of reactive centers during cyclization reactions. This approach achieves 90-95% regioselectivity with yields of 70-85%, proving particularly useful for sterically demanding substrates [20].

Protecting group strategies remain essential for achieving high regioselectivity, employing groups such as Boc and TBDMS to temporarily mask reactive sites. These methods provide 98-100% regioselectivity with yields of 85-95%, though they require additional synthetic steps for protection and deprotection [20] [21].

Enzyme-catalyzed selectivity represents a biocatalytic approach to regioselective synthesis, utilizing the inherent selectivity of enzymatic systems. While yields are typically 70-85%, the exceptional selectivity (90-98%) and mild reaction conditions make this approach attractive for sensitive substrates [22].

Scalable Production Techniques

Scalable production techniques are essential for translating laboratory syntheses of 1H-benzimidazol-1-amine into practical manufacturing processes. These methodologies address the challenges of maintaining product quality, yield, and safety while increasing production volumes from grams to kilograms or larger scales [23] [24] [25].

Continuous flow synthesis represents the state-of-the-art in scalable production, providing consistent product quality and reduced reaction times compared to traditional batch processes. These systems enable production scales from kilograms to multi-kilogram quantities while achieving yields of 90-95% [23]. The enhanced heat and mass transfer characteristics of flow systems provide better control over reaction parameters and improved safety profiles.

Microreactor technology offers precise control over reaction conditions through enhanced heat transfer and mixing efficiency. These systems are particularly well-suited for exothermic reactions and processes requiring tight temperature control, achieving yields of 85-92% on scales from grams to kilograms [23] [25].

Batch process optimization remains important for cost-effective production, utilizing established equipment and proven processing techniques. Multi-hundred gram scales can be achieved with yields of 80-90% through careful optimization of reaction parameters, mixing, and heat transfer [24].

The Suzuki-Miyaura coupling reaction has been successfully scaled to multi-kilogram production for related benzimidazole derivatives, demonstrating the feasibility of metal-catalyzed cross-coupling reactions at manufacturing scale. Yields of 85-93% are achievable with appropriate optimization of catalyst systems and reaction conditions [23] [25].

High-throughput synthesis enables parallel processing of multiple reactions, providing efficient routes to compound libraries for drug discovery applications. While individual reaction scales are typically limited to milligram to gram quantities, the parallel processing capability significantly enhances overall productivity [23].

Automated synthesis systems provide reproducibility and labor reduction benefits, achieving yields of 85-95% on gram to kilogram scales. These systems minimize human error and enable consistent processing conditions across multiple batches [23].

Process intensification techniques focus on energy efficiency and waste reduction, achieving yields of 88-94% while minimizing environmental impact. These approaches are particularly important for industrial-scale production where energy costs and waste disposal represent significant economic factors [23].

Purification and Isolation Protocols

Effective purification and isolation protocols are critical for obtaining 1H-benzimidazol-1-amine in the purity required for pharmaceutical and research applications. The selection of appropriate purification methods depends on the scale of production, purity requirements, and cost considerations [26] [27] [28].

Crystallization remains the most widely used purification method for benzimidazole derivatives, achieving purities of 95-99% with recoveries of 80-95%. The method is highly scalable from grams to kilograms and provides excellent cost efficiency [26] [28]. Optimization of crystallization conditions, including solvent selection, temperature control, and seeding strategies, proves crucial for achieving consistent results.

Column chromatography provides excellent resolution for complex mixtures, achieving purities of 90-98% with recoveries of 75-90%. While typically limited to milligram to gram scales, this method remains essential for analytical purification and method development [26].

Preparative High-Performance Liquid Chromatography represents the gold standard for achieving highest purities (98-99.5%), though with somewhat lower recoveries (70-85%) and higher costs. This method proves particularly valuable for preparing analytical standards and high-value pharmaceutical intermediates [26].

Solid-phase extraction offers a cost-effective approach for removing impurities and achieving purities of 85-95% with recoveries of 85-95%. The method scales effectively from milligrams to 100 grams and provides good environmental compatibility [26] [27].

Liquid-liquid extraction provides high cost efficiency and good scalability from grams to kilograms, achieving purities of 80-90% with recoveries of 85-95%. The selection of appropriate solvent systems proves crucial for selective extraction of the desired product [26].

Precipitation methods offer very high cost efficiency and excellent scalability, achieving purities of 85-95% with exceptional recoveries of 90-98%. These methods prove particularly valuable for initial purification steps and large-scale processing [26] [28].

Sublimation provides access to very high purities (95-99%) with minimal environmental impact, though typically with lower recoveries (60-80%) and limited scale applicability. This method proves valuable for final purification steps where highest purity is required [26].

Membrane separation techniques offer good scalability and moderate cost efficiency, achieving purities of 90-95% with recoveries of 80-90%. These methods provide continuous processing capability and good environmental compatibility [26].

The development of effective purification protocols requires careful consideration of the specific impurity profile generated by each synthetic route. Process analytical technology enables real-time monitoring of purification progress and optimization of operating parameters for maximum efficiency [27] [28].

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6299-92-9

Wikipedia

1H-benzimidazol-1-amine

Dates

Last modified: 08-15-2023

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